molecular formula C15H11NO3 B8774256 2-Methyl-5-phenoxyisoindole-1,3-dione CAS No. 63197-24-0

2-Methyl-5-phenoxyisoindole-1,3-dione

Cat. No. B8774256
Key on ui cas rn: 63197-24-0
M. Wt: 253.25 g/mol
InChI Key: KAKHHAGGIROHFX-UHFFFAOYSA-N
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Patent
US04217281

Procedure details

The above results show that an exchange occurred between 4-phenoxy-N-methylphthalimide and phthalic anhydride, resulting in a 46% yield of N-methylphthalimide and a 64% yield of 4-phenoxyphthalic anhydride or acid. This conversion of 4-phenoxy-N-methylphthalimide to 4-phenoxyphthalic anhydride was achieved in a direct manner without any requirement for converting the 4-phenoxy-N-methylphthalimide to the corresponding hydrazide or the base hydrolysis thereof, resulting in the production of metal salt requiring the neutralization and heating of the resulting phthalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O([C:8]1[CH:9]=[C:10]2[C:15](=[O:16])[N:14]([CH3:17])[C:12](=[O:13])[C:11]2=[CH:18][CH:19]=1)C1C=CC=CC=1.C1(=O)OC(=O)C2=CC=CC=C12>>[CH3:17][N:14]1[C:12](=[O:13])[C:11]2=[CH:18][CH:19]=[CH:8][CH:9]=[C:10]2[C:15]1=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C2C(C(=O)N(C2=O)C)=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above results

Outcomes

Product
Name
Type
product
Smiles
CN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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